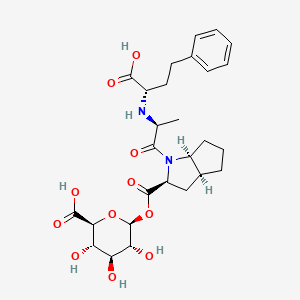
Ramiprilat Acyl-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ramiprilat Acyl-beta-D-glucuronide is a metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound is formed through the conjugation of Ramiprilat, the active metabolite of Ramipril, with glucuronic acid. The formation of this metabolite is part of the body’s process to make the drug more water-soluble and thus easier to excrete.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramiprilat Acyl-beta-D-glucuronide involves the enzymatic conjugation of Ramiprilat with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the isolation of Ramiprilat from Ramipril through hydrolysis, followed by its conjugation with glucuronic acid using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and stability.
化学反应分析
Types of Reactions
Ramiprilat Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, typically catalyzed by beta-glucuronidase enzymes under physiological conditions.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often catalyzed by nucleophiles in the body.
Major Products Formed
Hydrolysis: The major product is Ramiprilat, which can further undergo metabolism or excretion.
Transacylation: The products depend on the nucleophile involved but generally include various acylated compounds.
科学研究应用
Ramiprilat Acyl-beta-D-glucuronide has several applications in scientific research:
Chemistry: It is used to study the metabolism and pharmacokinetics of ACE inhibitors.
Biology: Researchers use it to understand the role of glucuronidation in drug metabolism.
Medicine: It helps in the development of new ACE inhibitors with improved pharmacokinetic profiles.
Industry: The compound is used in the quality control of Ramipril formulations to ensure proper metabolism and efficacy.
作用机制
Ramiprilat Acyl-beta-D-glucuronide exerts its effects through its parent compound, Ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Ramiprilat reduces blood pressure and alleviates the workload on the heart. The glucuronidation of Ramiprilat to form this compound is a detoxification process that facilitates its excretion.
相似化合物的比较
Similar Compounds
Ramipril N-glucuronide: Another metabolite of Ramipril formed through N-glucuronidation.
Ramipril Diketopiperazine: A degradation product of Ramipril.
Other ACE Inhibitors: Such as Enalaprilat and Lisinopril, which also undergo glucuronidation.
Uniqueness
Ramiprilat Acyl-beta-D-glucuronide is unique due to its specific formation pathway and its role in the metabolism of Ramipril. Unlike other ACE inhibitors, Ramipril undergoes extensive glucuronidation, leading to the formation of multiple glucuronide metabolites. This extensive metabolism contributes to its prolonged action and efficacy in managing hypertension and heart failure.
属性
分子式 |
C27H36N2O11 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)/t13-,15-,16-,17-,18-,19-,20-,21+,22-,27-/m0/s1 |
InChI 键 |
AEFYTLSQBCRSSC-WOTWRAOTSA-N |
手性 SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
规范 SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


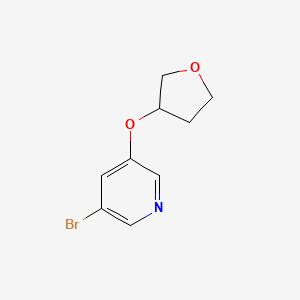

![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)


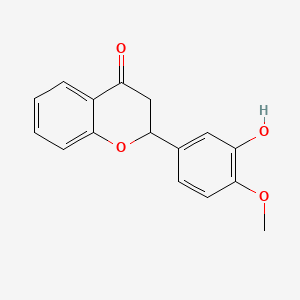
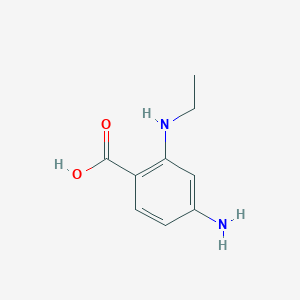
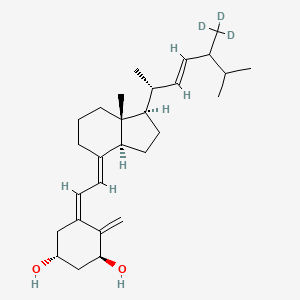
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)
